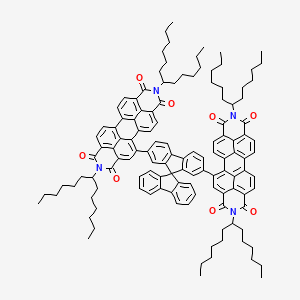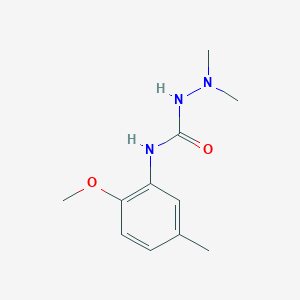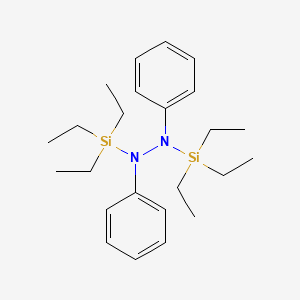
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine is an organosilicon compound characterized by the presence of two triethylsilyl groups and two phenyl groups attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be synthesized through a multi-step process involving the reaction of triethylsilyl chloride with diphenylhydrazine. The reaction typically requires the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used to replace the triethylsilyl groups.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of hydrazine derivatives with altered substituents.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations due to the presence of reactive triethylsilyl and phenyl groups. These groups can participate in nucleophilic and electrophilic reactions, enabling the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.
Comparación Con Compuestos Similares
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be compared with other similar compounds, such as:
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups, leading to different reactivity and properties.
1,2-Bis(triethylsilyl)-1,2-diphenylethane: Similar structure but with an ethane backbone instead of a hydrazine moiety, resulting in different chemical behavior.
1,2-Bis(trimethylsilyl)ethane: Similar structure but with an ethane backbone and trimethylsilyl groups, leading to distinct reactivity and applications.
Propiedades
Número CAS |
5994-96-7 |
|---|---|
Fórmula molecular |
C24H40N2Si2 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
1,2-diphenyl-1,2-bis(triethylsilyl)hydrazine |
InChI |
InChI=1S/C24H40N2Si2/c1-7-27(8-2,9-3)25(23-19-15-13-16-20-23)26(24-21-17-14-18-22-24)28(10-4,11-5)12-6/h13-22H,7-12H2,1-6H3 |
Clave InChI |
UHSZLHCLFIVVSP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


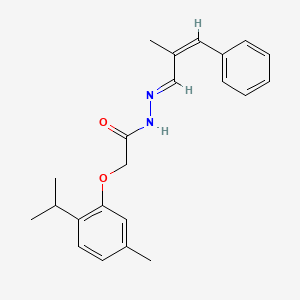
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
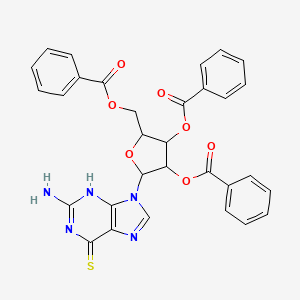



![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
